5-Dodecanol

Description

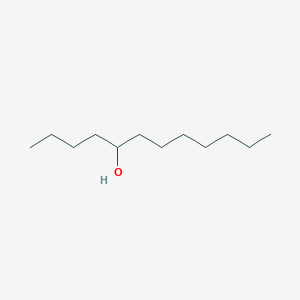

Structure

3D Structure

Properties

IUPAC Name |

dodecan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVERNHDYEFYHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030176 | |

| Record name | Dodecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-33-5 | |

| Record name | 5-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Dodecanol (CAS No. 10203-33-5), a secondary fatty alcohol with potential applications in various scientific and industrial fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated source of its physical characteristics, detailed experimental protocols for their determination, and an exploration of the relationships between these properties.

Core Physical Properties of this compound

The physical properties of this compound are influenced by its molecular structure, which consists of a twelve-carbon chain with a hydroxyl group located at the fifth carbon position. This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, dictating its behavior in various environments. The following table summarizes the key physical properties of this compound. It is important to note that while some of these values have been experimentally determined, others are estimations based on computational models due to a scarcity of published experimental data for this specific isomer.

| Property | Value | Unit | Source Type |

| Molecular Formula | C₁₂H₂₆O | - | - |

| Molecular Weight | 186.34 | g/mol | Calculated |

| Boiling Point | 228.0 - 232.0 | °C | Experimental |

| Melting Point | Not Available | °C | - |

| Density | 0.825 | g/cm³ at 25°C | Experimental |

| Refractive Index | 1.438 | at 20°C | Experimental |

| Solubility in Water | Insoluble | - | Experimental |

| Solubility in Organic Solvents | Soluble in ethanol, ether | - | General Observation |

| Vapor Pressure | 0.004 | mmHg at 25°C | Estimated |

| LogP (Octanol-Water Partition Coefficient) | 4.8 | - | Estimated |

Interrelation of Physical Properties

The physical properties of long-chain alcohols like this compound are interconnected. The length of the carbon chain and the position of the hydroxyl group are primary determinants of these properties. The following diagram illustrates the logical relationships between the molecular structure and the key physical characteristics.

An In-depth Technical Guide to 5-Dodecanol (CAS: 10203-33-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Dodecanol, a secondary fatty alcohol, presents a subject of growing interest within the scientific community. While its applications are still under exploration, its structural isomer, 1-dodecanol, is widely utilized in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into the current understanding of its biological activities and potential, albeit largely inferred, applications in drug development. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of long-chain alcohols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 10203-33-5 | N/A |

| Molecular Formula | C₁₂H₂₆O | N/A |

| Molecular Weight | 186.34 g/mol | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 247-249 °C (estimated) | N/A |

| Melting Point | Not available | N/A |

| Density | 0.826 g/cm³ (estimated) | N/A |

| Solubility | Insoluble in water | N/A |

Table 2: Chromatographic and Spectroscopic Data of this compound

| Property | Value | Source |

| LogP (Octanol-Water Partition Coefficient) | 4.8 (estimated) | N/A |

| Refractive Index | 1.441 (estimated) | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method is the Grignard reaction, which allows for the formation of the carbon-carbon bond at the desired position.

Synthesis via Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent, such as pentylmagnesium bromide, with an appropriate aldehyde, like heptanal (B48729).

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromopentane (B41390) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of pentylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath. Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to obtain the crude this compound.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Vacuum fractional distillation is the preferred method for purifying high-boiling liquids like this compound.

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

-

Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Begin to slowly reduce the pressure in the system. Once the desired pressure is reached, gradually heat the distillation flask.

-

Fraction Collection: Collect the initial fraction, which will likely contain lower-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

-

Completion: Stop the distillation before all the material in the distillation flask has vaporized to avoid the collection of higher-boiling impurities.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Interpretation: The retention time will be characteristic of this compound, and the mass spectrum will show a molecular ion peak (or a fragment corresponding to the loss of a water molecule) and a fragmentation pattern consistent with its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (C5) will appear as a multiplet around 3.6 ppm. The methyl protons of the butyl and heptyl chains will appear as triplets at approximately 0.9 ppm. The methylene (B1212753) protons will appear as a complex multiplet in the region of 1.2-1.6 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary.

-

¹³C NMR: The spectrum will show distinct signals for each of the 12 carbon atoms. The carbon atom attached to the hydroxyl group (C5) will be the most downfield signal among the sp³ carbons, appearing around 71 ppm.

Biological Activity and Potential Applications in Drug Development

While specific research on the biological activities of this compound is limited, inferences can be drawn from studies on other long-chain alcohols and related compounds.

Antimicrobial and Antiviral Activity

Long-chain alcohols, including dodecanols, have been shown to possess antimicrobial and antiviral properties.[1][2] Their mechanism of action is generally attributed to the disruption of the lipid membranes of bacteria and the lipid envelopes of viruses.[1][3] This non-specific mechanism makes the development of resistance less likely. The optimal antiviral activity for saturated alcohols is often observed for chain lengths between 10 and 14 carbons.[1][3]

Anti-inflammatory Potential

This suggests a potential, albeit indirect, signaling pathway that could be relevant to the biological effects of this compound derivatives.

Applications in Drug Development

The applications of this compound in drug development are largely speculative at this stage and are primarily based on the known uses of other long-chain alcohols.

-

Topical Formulations: Long-chain alcohols are used as excipients in topical formulations to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[7] this compound's amphipathic nature could potentially make it a useful component in creams, ointments, and transdermal patches.

-

Pharmaceutical Intermediate: this compound can serve as a precursor for the synthesis of other molecules with potential therapeutic value, such as 5-dodecanolide with its anti-inflammatory properties.[4][5]

Safety and Handling

This compound is expected to have a safety profile similar to other long-chain fatty alcohols. It may cause skin and eye irritation upon direct contact.[8] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a secondary fatty alcohol with potential for further investigation in various scientific and industrial fields. While its direct biological activities and applications are not yet well-documented, the properties of related long-chain alcohols and derivatives like 5-dodecanolide suggest promising avenues for research, particularly in the areas of antimicrobial, antiviral, and anti-inflammatory agents. This technical guide provides a solid foundation of the known information on this compound, intended to facilitate and inspire future research and development efforts.

References

- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of lipid-containing viruses by long-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activity of 1-docosanol, an inhibitor of lipid-enveloped viruses including herpes simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 6. 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-dodecanol, a secondary alcohol with applications in various fields of chemical research and development. The document details two principal and reliable methods for its laboratory-scale preparation: the Grignard reaction and the reduction of 5-dodecanone (B25007).

This guide offers detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic routes to facilitate understanding and practical implementation by researchers and professionals in organic synthesis and drug development.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two well-established methodologies:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction provides a versatile route to secondary alcohols. For the synthesis of this compound, this involves the reaction of a Grignard reagent with an aldehyde. Two viable combinations of reactants are:

-

Heptanal (B48729) with a pentylmagnesium halide.

-

Pentanal with a heptylmagnesium halide.

-

-

Reduction of 5-Dodecanone: This method involves the reduction of the corresponding ketone, 5-dodecanone, to the secondary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation.

This guide will focus on the synthesis via the Grignard reaction using heptanal and pentylmagnesium bromide, and the reduction of 5-dodecanone using sodium borohydride, as these methods are widely applicable and utilize readily available starting materials.

Method 1: Synthesis via Grignard Reaction

The Grignard reaction is a powerful tool for the formation of alcohols.[1][2] The synthesis of this compound is achieved by the nucleophilic addition of a pentylmagnesium bromide Grignard reagent to heptanal. The reaction is followed by an acidic workup to protonate the resulting alkoxide.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Heptanal

-

Iodine (crystal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

Preparation of Pentylmagnesium Bromide (Grignard Reagent):

-

All glassware must be flame-dried under an inert atmosphere to ensure anhydrous conditions.[3]

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction starts, the remaining 1-bromopentane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Heptanal:

-

The flask containing the pentylmagnesium bromide solution is cooled in an ice bath.

-

A solution of heptanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation.[4]

-

Quantitative Data

| Parameter | Value |

| Reactant Ratio | 1-Bromopentane:Mg:Heptanal = 1:1.2:1 |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | Grignard formation: Reflux; Aldehyde addition: 0-10 °C |

| Reaction Time | Grignard formation: 1-2 h; Aldehyde addition: 1-2 h |

| Typical Yield | 60-80% (reported for similar reactions) |

Visualization of the Grignard Synthesis Pathway

Method 2: Reduction of 5-Dodecanone

The reduction of a ketone is a straightforward and high-yielding method for the synthesis of a secondary alcohol. In this pathway, 5-dodecanone is reduced to this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.[5][6]

Experimental Protocol

Materials:

-

5-Dodecanone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) or Ethanol

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Reduction Reaction:

-

In a round-bottom flask, dissolve 5-dodecanone (1.0 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

-

Remove the alcohol solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Quantitative Data

| Parameter | Value |

| Reactant Ratio | 5-Dodecanone:NaBH₄ = 1:1.2 |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% (reported for similar reductions) |

Visualization of the Reduction Pathway

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₆O |

| Molecular Weight | 186.34 g/mol |

| Appearance | Colorless liquid or solid |

| Boiling Point | ~240-242 °C at 760 mmHg |

| Melting Point | Data not readily available |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and strong absorptions in the 2850-2960 cm⁻¹ region due to C-H stretching.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C5-H) around 3.6 ppm. The methyl protons of the butyl and heptyl chains would appear as triplets at approximately 0.9 ppm. The methylene (B1212753) protons would appear as a complex series of multiplets in the region of 1.2-1.6 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show a distinct signal for the carbon attached to the hydroxyl group (C5) in the range of 70-75 ppm. The other carbon signals will appear in the aliphatic region (10-40 ppm).

-

Mass Spectrometry (MS): The electron ionization mass spectrum would likely show a weak or absent molecular ion peak (m/z 186). Characteristic fragmentation patterns for secondary alcohols would be observed, including alpha-cleavage leading to fragments at m/z 73 and m/z 129.

Conclusion

Both the Grignard reaction and the reduction of 5-dodecanone are effective and reliable methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The reduction of 5-dodecanone generally offers higher yields and a simpler workup procedure. Proper purification, typically by vacuum distillation, is crucial for obtaining a high-purity product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the successful synthesis and characterization of this compound.

References

Spectroscopic Data for 5-Dodecanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Dodecanol, a secondary alcohol with applications in various fields of chemical research and development. Due to the limited availability of public experimental spectra for this compound, this guide combines predicted data with established spectroscopic principles for analogous compounds to offer a robust analytical profile. The information herein is intended to assist researchers in compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: The following NMR data are predicted using computational algorithms and may vary slightly from experimental values.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the surrounding alkyl chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-5 (CH-OH) | 3.6 - 3.7 | Multiplet | 1H |

| OH | 1.5 - 2.5 (variable) | Singlet (broad) | 1H |

| H-4, H-6 (CH₂) | 1.4 - 1.5 | Multiplet | 4H |

| H-1 (CH₃) | 0.8 - 0.9 | Triplet | 3H |

| H-12 (CH₃) | 0.8 - 0.9 | Triplet | 3H |

| Other CH₂ | 1.2 - 1.4 | Multiplet | 14H |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum for this compound provides information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-5 (CH-OH) | 71 - 73 |

| C-4, C-6 | 37 - 39 |

| C-3, C-7 | 25 - 27 |

| C-2, C-8 | 31 - 33 |

| C-1, C-12 | 14 - 15 |

| Other CH₂ | 22 - 32 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl functional group and the alkyl chain.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Hydrogen-bonded hydroxyl group |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds |

| C-O Stretch | 1050 - 1150 | Medium to Strong | Secondary alcohol C-O bond |

| C-H Bend | 1375 and 1465 | Medium | Alkyl groups |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₂H₂₆O]⁺ | Molecular Ion (M⁺) |

| 168 | [C₁₂H₂₄]⁺ | Loss of H₂O (M-18) |

| 129 | [C₉H₁₇]⁺ | Alpha-cleavage (loss of C₃H₇) |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage (loss of C₇H₁₅) |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (loss of C₈H₁₇) |

| 59 | [C₃H₇O]⁺ | Fragmentation of larger ions |

| 45 | [C₂H₅O]⁺ | Fragmentation of larger ions |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (0-220 ppm) is used, and a significantly larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record a background spectrum of the empty salt plates or clean ATR crystal. Then, record the sample spectrum. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used for volatile compounds like this compound.

-

Gas Chromatography (GC): Inject a small volume of the sample solution into the GC inlet. The compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to determine the molecular weight and structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Fragmentation of this compound

This diagram illustrates the primary predicted fragmentation pathways for this compound in an electron ionization mass spectrometer.

Caption: Key fragmentation pathways of this compound in MS.

Commercial Suppliers and Technical Guide for High-Purity 5-Dodecanol

For researchers, scientists, and professionals in drug development, sourcing high-purity chemical reagents is a critical step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercially available high-purity 5-Dodecanol, including supplier information, physicochemical data, and relevant biological context. Due to the specificity of this isomer, detailed commercial data is limited; therefore, this guide also incorporates information on related compounds and general methodologies to provide a comprehensive resource.

Commercial Availability of this compound

High-purity this compound is a specialized chemical and is not as widely available as other isomers, such as 1-Dodecanol. However, a few chemical suppliers list this compound in their catalogs. Researchers are advised to contact these suppliers directly to obtain the most current and detailed product specifications, including purity, impurity profiles, and available grades.

Potential Commercial Suppliers:

-

AHH

-

Bide Pharmatech Ltd.

-

Chemwill Asia Co., Ltd.

It is important to note that while these suppliers list this compound, readily available online datasheets with detailed purity specifications are often scarce. Direct inquiry is the most effective method to ascertain if their product meets the high-purity requirements for research and drug development.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound based on publicly available database information.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 10203-33-5 | NIST |

| Molecular Formula | C₁₂H₂₆O | NIST |

| Molecular Weight | 186.33 g/mol | NIST |

| IUPAC Name | Dodecan-5-ol | NIST |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 245-246 °C (estimated) | The Good Scents Company |

| Melting Point | 16.85 °C (estimated) | ChemicalBook |

| Density | 0.8429 g/cm³ (estimated) | ChemicalBook |

| Vapor Pressure | 0.005 mmHg @ 25 °C (estimated) | The Good Scents Company |

| Flash Point | 100.1 °C (estimated) | The Good Scents Company |

| Solubility in Water | 16.18 mg/L @ 25 °C (estimated) | The Good Scents Company |

Experimental Protocols: Synthesis and Purification

Representative Synthesis of a Secondary Alcohol (via Grignard Reaction)

This protocol describes the synthesis of a secondary alcohol using a Grignard reagent and an aldehyde. This general method can be adapted for the synthesis of this compound by using appropriate starting materials (e.g., heptylmagnesium bromide and pentanal).

Materials:

-

Magnesium turnings

-

Iodine crystal (for initiation)

-

Anhydrous diethyl ether

-

Appropriate alkyl halide (e.g., 1-bromoheptane)

-

Appropriate aldehyde (e.g., pentanal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard glassware for inert atmosphere reactions, extraction, and distillation

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small portion of a solution of the alkyl halide in anhydrous diethyl ether to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of the aldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a gentle reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude secondary alcohol can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Experimental Workflow for Secondary Alcohol Synthesis

Caption: A generalized workflow for the synthesis and purification of a secondary alcohol via the Grignard reaction.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, research on related long-chain fatty alcohols and their derivatives provides valuable insights into their potential biological activities. A notable area of interest is their impact on bacterial communication and virulence.

A study on 5-Dodecanolide, a lactone derivative of 5-dodecanoic acid, has shown that it can interfere with biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA). This effect is mediated through the upregulation of the accessory gene regulator (agr) quorum-sensing system. The agr system is a key regulator of virulence factor expression in Staphylococcus aureus.

The agr Quorum-Sensing Pathway in Staphylococcus aureus

The agr system is a cell-density-dependent signaling pathway that controls the expression of a large number of virulence factors.[1][2] The signaling molecule is an autoinducing peptide (AIP).[2]

Mechanism of Action:

-

AIP Synthesis and Export: The agrD gene is transcribed and translated into a precursor peptide, AgrD. This precursor is processed and cyclized by a membrane protein, AgrB, to form the mature AIP, which is then secreted from the cell.[3][4]

-

Signal Detection: As the bacterial population density increases, the extracellular concentration of AIP rises. At a threshold concentration, AIP binds to and activates a membrane-bound histidine kinase, AgrC.[2][3]

-

Phosphorylation Cascade: The activation of AgrC leads to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator, AgrA.[3]

-

Transcriptional Regulation: Phosphorylated AgrA (AgrA-P) acts as a transcription factor. It binds to the P2 and P3 promoters of the agr operon.[2][3]

-

Autoinduction and Virulence Gene Expression: Binding of AgrA-P to the P2 promoter drives the transcription of the agrBDCA operon, creating a positive feedback loop.[3] Binding to the P3 promoter drives the transcription of RNAIII, a regulatory RNA molecule. RNAIII, in turn, upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-associated proteins.[1]

The finding that 5-Dodecanolide upregulates the agr system suggests that it may interfere with the normal functioning of this quorum-sensing pathway, leading to a reduction in biofilm formation and virulence. It is plausible that this compound itself could have similar or related effects on bacterial signaling.

Diagram of the agr Signaling Pathway

Caption: The agr quorum-sensing signaling pathway in Staphylococcus aureus.

References

- 1. The agr quorum sensing system in Staphylococcus aureus cells mediates death of sub-population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 3. Regulation of virulence in Staphylococcus aureus: molecular mechanisms and remaining puzzles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

5-Dodecanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Dodecanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative experimental data for this compound, this guide presents estimated solubility based on its well-studied structural isomer, 1-dodecanol, and established principles of alcohol solubility. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided to enable researchers to generate precise data for their specific applications. This document also includes visualizations of the factors influencing solubility and a standard experimental workflow.

Core Concepts in the Solubility of Long-Chain Alcohols

The solubility of an alcohol is primarily governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl (-OH) group. For a long-chain secondary alcohol like this compound, the extended 12-carbon chain imparts a significant nonpolar, lipophilic character to the molecule. Consequently, its solubility behavior is dictated by the principle of "like dissolves like."

This compound is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents and lower solubility in highly polar solvents. The hydroxyl group can participate in hydrogen bonding, which promotes solubility in protic solvents like ethanol. However, the long, nonpolar alkyl chain dominates the molecule's overall character, making it highly miscible with other nonpolar and moderately polar organic solvents.

The diagram below illustrates the key factors that determine the solubility of an alcohol like this compound in a given solvent.

Estimated Solubility of this compound

| Solvent | Solvent Type | Estimated Solubility | Reference for 1-Dodecanol |

| Ethanol | Polar Protic | Soluble / Miscible | [1][2][3][4] |

| Methanol | Polar Protic | Soluble / Miscible | [2] |

| Acetone | Polar Aprotic | Soluble / Miscible | [2] |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible | [1][4][5] |

| Chloroform | Weakly Polar | Soluble / Miscible | [2] |

| Toluene | Nonpolar | Soluble / Miscible | N/A |

| Hexane | Nonpolar | Soluble / Miscible | N/A |

| Benzene | Nonpolar | Slightly Soluble | [1] |

| Water | Highly Polar | Insoluble (0.004 g/L for 1-dodecanol) | [1][6] |

Note: "Soluble / Miscible" indicates that this compound is expected to dissolve readily in these solvents, likely forming a homogeneous solution at most concentrations. Experimental verification is crucial for applications requiring precise quantitative data.

Experimental Protocol: Isothermal Saturation Method

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal saturation method, often referred to as the "shake-flask" method.[7][8][9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a constant temperature.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker bath or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or gravimetric analysis)

Procedure

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure a saturated solution is achieved.[9]

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can vary but is typically between 24 and 72 hours.[9][10] It is recommended to take measurements at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing, which indicates that equilibrium has been established.[9]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to rest in the thermostatic bath for at least 4-6 hours. This allows the excess solid this compound to settle, leaving a clear saturated supernatant.[11]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, tared vial to remove any undissolved microcrystals.[11]

-

Quantification: Analyze the concentration of this compound in the filtered sample using a validated analytical method.

-

Gravimetric Method: If the solvent is volatile and the solute (this compound) is not, accurately weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the remaining solute. The solubility can be calculated as grams of solute per 100 g of solvent.

-

Chromatographic Method (GC/HPLC): Dilute the filtered sample with a known volume of solvent and analyze it using a pre-calibrated GC or HPLC system to determine the precise concentration.

-

Experimental Workflow Diagram

The following diagram outlines the standard workflow for the isothermal saturation solubility determination protocol.

Conclusion

While direct quantitative solubility data for this compound remains scarce, a strong estimation of its behavior in organic solvents can be derived from its chemical structure and the known properties of its isomer, 1-dodecanol. It is expected to be readily soluble in common polar and nonpolar organic solvents, with the exception of highly polar solvents like water. For researchers and drug development professionals requiring precise solubility data, the detailed isothermal saturation protocol provided in this guide offers a reliable methodology for experimental determination.

References

- 1. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. atamankimya.com [atamankimya.com]

- 4. atamankimya.com [atamankimya.com]

- 5. 1-Dodecanol | 112-53-8 | TCI AMERICA [tcichemicals.com]

- 6. Dodecanol - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermochemical Data of 5-Dodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 5-dodecanol. The information is compiled from various sources to assist researchers and professionals in understanding the thermodynamic properties of this secondary alcohol. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes a visualization of the data acquisition workflow.

Thermochemical Data of this compound

The following tables summarize the known thermochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are based on computational estimations. For comparative purposes, experimental data for its isomer, 1-dodecanol, is also included where available, as it is more extensively characterized.

Table 1: Enthalpy and Gibbs Free Energy Data for this compound

| Property | Value | Unit | Source/Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -89.10 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization (ΔvapH) | 69.5 ± 0.7 | kJ/mol | Critically evaluated recommendation[2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 52.36 | kJ/mol | Estimated |

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be used with this consideration.

Table 2: Heat Capacity and Entropy Data for this compound

| Property | Value | Unit | Source/Method |

| Ideal Gas Heat Capacity (Cp,gas) | As a function of temperature | J/mol·K | Critically evaluated recommendation[2] |

Note: The ideal gas heat capacity is not a single value but is expressed as a function of temperature. For specific values, please refer to the NIST/TRC Web Thermo Tables.[2]

Table 3: Physical and Critical Properties of this compound

| Property | Value | Unit | Source/Method |

| Normal Boiling Point | 511.15 | K | Critically evaluated recommendation[2] |

| Critical Temperature (Tc) | 655.0 | K | Critically evaluated recommendation[2] |

| Critical Pressure (Pc) | 2000.0 | kPa | Critically evaluated recommendation[2] |

| Critical Density (ρc) | 250.0 | kg/m ³ | Critically evaluated recommendation[2] |

Table 4: Comparative Experimental Data for 1-Dodecanol

| Property | Value | Unit | Source |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -7950 ± 10 | kJ/mol | NIST Chemistry WebBook[3][4] |

| Enthalpy of Formation of Liquid (ΔfH°liquid) | -528.5 ± 0.8 | kJ/mol | NIST Chemistry WebBook[5] |

| Enthalpy of Vaporization (ΔvapH) | 90.8 | kJ/mol | PubChem[6] |

| Heat of Combustion | -7.3380 x 10⁹ | J/kmol | PubChem[6] |

Experimental Protocols

The determination of thermochemical data, such as the enthalpy of combustion, is typically carried out using calorimetric techniques. Below is a detailed, generalized protocol for determining the enthalpy of combustion of a liquid alcohol like this compound using a simple combustion calorimeter.

Objective: To determine the molar enthalpy of combustion of this compound.

Materials:

-

This compound

-

Spirit burner

-

Copper calorimeter (or a copper can)

-

Thermometer (0.1 °C resolution)

-

Measuring cylinder

-

Electronic balance (0.01 g resolution)

-

Clamp stand, boss, and clamp

-

Draught shield

Procedure:

-

Preparation:

-

Measure a fixed volume of water (e.g., 100 cm³) using a measuring cylinder and transfer it to the copper calorimeter.

-

Clamp the copper calorimeter at a suitable height.

-

Record the initial temperature of the water using the thermometer.

-

-

Mass Measurement:

-

Fill the spirit burner with this compound and securely cap it.

-

Weigh the spirit burner with its contents and cap on the electronic balance and record this initial mass.

-

-

Combustion:

-

Place the spirit burner under the copper calorimeter.

-

Remove the cap and light the wick.

-

Use a draught shield to minimize heat loss to the surroundings.

-

Stir the water gently with the thermometer and monitor the temperature.

-

-

Data Collection:

-

Once the temperature of the water has risen by a significant amount (e.g., 20-30 °C), extinguish the flame by placing the cap back on the spirit burner.

-

Record the maximum temperature reached by the water.

-

Immediately reweigh the spirit burner with its cap and contents and record this final mass.

-

-

Calculations:

-

Calculate the mass of this compound burned:

-

Mass burned = Initial mass of burner - Final mass of burner

-

-

Calculate the heat absorbed by the water (q):

-

q = m × c × ΔT

-

Where:

-

m = mass of water (in g)

-

c = specific heat capacity of water (4.184 J/g°C)

-

ΔT = change in temperature of water (°C)

-

-

-

Calculate the moles of this compound burned:

-

Moles = Mass burned / Molar mass of this compound (186.34 g/mol )

-

-

Calculate the molar enthalpy of combustion (ΔHc):

-

ΔHc = -q / moles of this compound

-

The negative sign indicates that the reaction is exothermic.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion of this compound.

Caption: Workflow for Determining Enthalpy of Combustion.

References

- 1. This compound (CAS 10203-33-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. 1-Dodecanol [webbook.nist.gov]

- 4. 1-Dodecanol [webbook.nist.gov]

- 5. 1-Dodecanol [webbook.nist.gov]

- 6. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Secondary Dodecanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary dodecanols, a class of 12-carbon fatty alcohols, are emerging as molecules of significant interest in the scientific community. While the biological activities of the primary alcohol 1-dodecanol (B7769020) have been relatively well-explored, the potential of its secondary isomers remains a largely untapped area of research. These compounds, characterized by a hydroxyl group on a secondary carbon atom, possess unique physicochemical properties that may translate into a diverse range of biological effects. This technical guide provides a comprehensive overview of the known and potential biological activities of secondary dodecanols, with a focus on their antimicrobial, antiviral, anti-inflammatory, and insecticidal properties. By presenting available quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to serve as a valuable resource for researchers and professionals in drug discovery and development.

Biological Activities of Dodecanols: A Quantitative Overview

The majority of currently available quantitative data on the biological activities of dodecanols focuses on the primary alcohol, 1-dodecanol. Research into the specific biological effects of secondary dodecanols such as 2-dodecanol, 3-dodecanol, 4-dodecanol, 5-dodecanol, and 6-dodecanol (B8813167) is still in its nascent stages, and as such, there is a notable scarcity of quantitative data for these specific isomers. The data for 1-dodecanol, however, provides a valuable benchmark for understanding the potential of this class of molecules.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties, and 1-dodecanol has been shown to be effective against a range of bacteria.[1] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Dodecanol against various microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 8 | [3] |

| Staphylococcus aureus | 10 | [4] |

| Mycobacterium smegmatis | >1-tridecanol (no toxicity) | [5] |

Note: The available literature lacks specific MIC or IC50 values for the antimicrobial activities of 2-dodecanol, 3-dodecanol, 4-dodecanol, this compound, and 6-dodecanol against a broad range of pathogens. A study on 2-amino-3-dodecanol reported in vitro antimicrobial activity, but did not provide specific MIC values.[6]

Antiviral Activity

Dodecanols have demonstrated notable activity against lipid-containing viruses, primarily through the disruption of the viral envelope.[7][8]

Table 2: Antiviral Activity of Dodecanol (B89629)

| Virus | Compound | Concentration | Activity | Reference |

| Herpes Simplex Virus | Dodecanol | 0.05 mM | Active | [7] |

| Enveloped bacteriophage phi6 | Dodecanol | Not Specified | Active | [7] |

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of secondary dodecanols is limited, some derivatives have shown promise. For instance, 5-dodecanolide, a lactone derived from dodecanoic acid, has demonstrated potent anti-inflammatory properties.[9]

Note: Quantitative data (e.g., IC50 values for cytokine inhibition) for the direct anti-inflammatory effects of secondary dodecanols are not yet established.

Insecticidal Activity

1-Dodecanol has been identified as a potent insecticidal agent.[2] The lipophilic nature of these molecules allows them to penetrate the insect cuticle and disrupt physiological processes.

Note: Quantitative data such as LD50 or LC50 values for the insecticidal activity of a range of secondary dodecanols against various insect species are not well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of secondary dodecanols.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Materials:

-

Test compound (secondary dodecanol)

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Test Compound: Dissolve the secondary dodecanol in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in the growth medium to achieve a range of concentrations to be tested.

-

Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the appropriate concentration of the test compound to each well of the 96-well plate. Then, add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.[13][14][15][16][17]

Materials:

-

Test compound (secondary dodecanol)

-

Susceptible host cell line (e.g., Vero cells)

-

Lytic virus of interest

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Agarose or other gelling agent

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.

-

Virus Preparation: Prepare serial dilutions of the virus stock in a serum-free medium.

-

Infection and Treatment: Pre-incubate the virus with various concentrations of the secondary dodecanol for a specific time (e.g., 1 hour) at 37°C. Remove the culture medium from the cell monolayer and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at the optimal temperature for viral replication until plaques (zones of cell death) are visible.

-

Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. The plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.

-

Calculation of IC50: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8][18][19][20][21]

Materials:

-

Test compound (secondary dodecanol)

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the secondary dodecanol for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

-

Incubation: Incubate the cells for 24 hours.

-

Measurement of Nitric Oxide: Collect the cell culture supernatant. To 50 µL of supernatant, add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B. Incubate in the dark at room temperature for 10 minutes.

-

Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Insecticidal Activity Bioassay: Fumigant Toxicity Assay

This method is used to assess the toxicity of volatile compounds to insects.[5][7][22][23]

Materials:

-

Test compound (secondary dodecanol)

-

Target insect species

-

Sealed containers (e.g., glass jars with airtight lids)

-

Filter paper or cotton ball

-

Incubator or controlled environment chamber

Procedure:

-

Preparation of Test Arena: Place a piece of filter paper or a cotton ball treated with a known concentration of the secondary dodecanol (dissolved in a volatile solvent) inside the sealed container. Allow the solvent to evaporate completely.

-

Insect Introduction: Introduce a known number of insects into the container.

-

Exposure: Seal the container and incubate under controlled conditions (temperature, humidity, and light cycle) for a specific duration (e.g., 24, 48, 72 hours).

-

Mortality Assessment: After the exposure period, count the number of dead insects. Insects that are unable to move when prodded are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration. The data can be used to determine the LC50 (lethal concentration for 50% of the population).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish [mdpi.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. bioagilytix.com [bioagilytix.com]

- 14. benchchem.com [benchchem.com]

- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. journals.rdagriculture.in [journals.rdagriculture.in]

- 22. entomoljournal.com [entomoljournal.com]

- 23. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]

The Elusive 5-Dodecanol: A Technical Guide on Its Discovery and Natural Occurrence

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

While the world of fatty alcohols is well-explored, with compounds like 1-dodecanol (B7769020) finding extensive use in various industries, the specific isomer 5-dodecanol remains a molecule of significant obscurity in the scientific literature. This technical guide aims to provide a comprehensive overview of the current knowledge surrounding the discovery and natural occurrence of this compound. However, it is crucial to note at the outset that specific information on this particular isomer is exceptionally scarce. Much of the available data pertains to "dodecanol" without specifying the isomer, and it is largely presumed to refer to the more common 1-dodecanol.

Discovery and Synthesis

The discovery of this compound is not well-documented in the available scientific literature. It is recognized in chemical databases such as PubChem with the CAS number 10203-33-5.[1] Its existence is primarily established through its synthesis and characterization in chemical research. One documented method for the synthesis of this compound involves the reaction of heptanal (B48729) with pentyl magnesium bromide, followed by hydrolysis. While this provides a chemical route to the molecule, it does not shed light on its natural origins.

Natural Occurrence: An Uncharted Territory

The natural occurrence of this compound is an area that remains largely unexplored. While "dodecanol" has been identified in various natural sources, these reports seldom differentiate between its various isomers. It is widely assumed that these mentions refer to the primary alcohol, 1-dodecanol.

One database of chemical compounds notes that dodecan-5-ol is "found in nature," but does not provide any specific sources or citations to support this claim.

General "dodecanol" has been reported as a volatile compound in some food items, including watermelon, quince, and prickly pear. Additionally, the entomopathogenic fungus Conidiobolus coronatus is known to produce dodecanol. However, without specific isomeric analysis in these studies, the presence of this compound cannot be confirmed.

Quantitative Data

Due to the lack of studies specifically identifying and quantifying this compound in natural sources, no quantitative data can be presented at this time. The following tables are provided as a template for future research findings.

Table 1: Reported Concentrations of this compound in Natural Sources

| Natural Source | Sample Type | Concentration Range | Analytical Method | Reference |

| Data Not Available |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆O | [1] |

| Molecular Weight | 186.34 g/mol | [1] |

| CAS Number | 10203-33-5 | [1] |

| Boiling Point | 245-246 °C (estimated) | |

| logP (o/w) | 4.759 (estimated) | |

| Water Solubility | 16.18 mg/L @ 25 °C (estimated) |

Experimental Protocols: A Generalized Approach

As there are no specific published protocols for the isolation and identification of this compound from natural sources, a generalized methodology for the analysis of secondary fatty alcohols from a plant or fungal matrix is provided below. This protocol is based on standard techniques for the analysis of volatile and semi-volatile organic compounds.

Objective: To extract, identify, and quantify this compound from a given natural matrix (e.g., plant leaves, fungal culture).

Materials:

-

Sample: Fresh or freeze-dried natural matrix.

-

Solvents: Hexane (B92381), dichloromethane, methanol (B129727) (all HPLC or GC grade).

-

Internal Standard: A suitable deuterated or odd-chain secondary alcohol (e.g., heptadecan-8-ol).

-

Apparatus:

-

Grinder or homogenizer

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty alcohol analysis (e.g., DB-5ms, HP-INNOWax).

-

Analytical balance

-

Glassware (flasks, beakers, vials).

-

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of the homogenized and dried sample material.

-

Spike the sample with a known amount of the internal standard.

-

-

Extraction:

-

Soxhlet Extraction: Place the sample in a thimble and extract with hexane for 6-8 hours.

-

Ultrasonic Extraction: Submerge the sample in hexane in a flask and sonicate for 30-60 minutes. Repeat the extraction twice with fresh solvent.

-

-

Concentration:

-

Combine the extracts and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a concentrated extract is obtained.

-

-

Purification (Clean-up):

-

Condition an SPE cartridge with hexane.

-

Load the concentrated extract onto the cartridge.

-

Elute with a solvent or a series of solvents of increasing polarity (e.g., hexane, hexane:dichloromethane mixtures, dichloromethane). Collect the fractions.

-

Evaporate the solvent from the relevant fraction(s) under a gentle stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

To improve the chromatographic properties of the alcohol, it can be derivatized to its trimethylsilyl (B98337) (TMS) ether.

-

Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract and heat at 60-70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized (or non-derivatized) sample into the GC-MS.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Scan Range: m/z 40-500.

-

-

-

Identification and Quantification:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of a secondary alcohol will show characteristic fragmentation patterns.

-

Quantification: Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard.

-

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation and identification of this compound from a natural source.

References

Stereoisomers of 5-Dodecanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Dodecanol, a secondary fatty alcohol, possesses a chiral center at its fifth carbon atom, giving rise to two distinct stereoisomers: (R)-5-dodecanol and (S)-5-dodecanol. While the physical and chemical properties of the racemic mixture are documented, specific data on the individual enantiomers are sparse in publicly available literature. This technical guide provides a comprehensive overview of the known and predicted properties of these stereoisomers, detailed experimental protocols for their synthesis and separation, and a discussion of their potential biological significance, drawing parallels from related chiral long-chain alcohols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the stereochemistry and potential applications of this compound.

Physicochemical Properties of this compound Stereoisomers

| Property | (R)-5-Dodecanol | (S)-5-Dodecanol | Racemic this compound |

| Molecular Formula | C₁₂H₂₆O | C₁₂H₂₆O | C₁₂H₂₆O |

| Molecular Weight | 186.34 g/mol | 186.34 g/mol | 186.34 g/mol |

| CAS Number | Not available | Not available | 10203-33-5[1] |

| Predicted Boiling Point | ~249 °C | ~249 °C | ~249 °C |

| Predicted Melting Point | Not available | Not available | Not available |

| Predicted Density | ~0.82 g/cm³ | ~0.82 g/cm³ | ~0.82 g/cm³ |

| Predicted Specific Rotation [α]ᴅ | > 0 (Dextrorotatory) | < 0 (Levorotatory) | 0 |

Note: Predicted values are based on computational models and may differ from experimental values.

Stereoselective Synthesis and Separation

The preparation of enantiomerically pure forms of this compound can be achieved through two primary strategies: asymmetric synthesis to directly yield a single enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from a prochiral starting material. A common approach for synthesizing chiral secondary alcohols is the asymmetric reduction of the corresponding ketone, in this case, 5-dodecanone (B25007).

Caption: Asymmetric synthesis of this compound enantiomers from 5-dodecanone.

Experimental Protocol: Asymmetric Reduction of 5-Dodecanone

This protocol is a general procedure adapted from established methods for the asymmetric reduction of ketones.

-